Computed Physicochemical Descriptors Differentiate 2-Amino-isoindolin-1-one from N-Aminophthalimide and 2-Methyl-isoindolin-1-one
The target compound exhibits a lower computed XLogP3 (0.3) and smaller TPSA (46.3 Ų) compared to its closest structural analog, N-aminophthalimide (2-aminoisoindole-1,3-dione; XLogP3 0.6; TPSA 63.4 Ų), and notably fewer hydrogen-bond acceptors (2 vs. 3) [1]. Relative to 2-methyl-isoindolin-1-one (XLogP3 ~1.3, TPSA ~20.3 Ų), the target compound is more polar and has higher hydrogen-bonding capacity . These computed descriptors suggest that the N-amino isoindolin-1-one scaffold occupies a distinct chemical space, with balanced polarity that may favor aqueous solubility while retaining sufficient lipophilicity for membrane penetration in cellular assays.
| Evidence Dimension | Computed LogP (XLogP3), Topological Polar Surface Area (TPSA), Hydrogen-Bond Acceptors (HBA) |
|---|---|
| Target Compound Data | XLogP3 = 0.3; TPSA = 46.3 Ų; HBA = 2; Molecular weight = 148.16 g/mol |
| Comparator Or Baseline | N-Aminophthalimide: XLogP3 = 0.6; TPSA = 63.4 Ų; HBA = 3; MW = 162.15 g/mol. 2-Methyl-isoindolin-1-one: XLogP3 ~1.3; TPSA ~20.3 Ų; HBA = 1; MW = 147.17 g/mol. |
| Quantified Difference | ΔLogP: -0.3 vs. N-aminophthalimide; -1.0 vs. 2-methyl analog. ΔTPSA: -17.1 Ų vs. N-aminophthalimide; +26.0 Ų vs. 2-methyl analog. ΔHBA: -1 vs. N-aminophthalimide; +1 vs. 2-methyl analog. |
| Conditions | Computed via PubChem (XLogP3 3.0, Cactvs 3.4.8.18/3.4.8.24). |
Why This Matters
These differences impact predicted ADME properties and solubility profiles, guiding selection for biological screening where modulating polarity and hydrogen-bonding capacity is critical.
- [1] PubChem. 1H-Isoindol-1-one, 2-amino-2,3-dihydro-. CID 711640; N-Aminophthalimide. CID 74645. https://pubchem.ncbi.nlm.nih.gov View Source
